molecular formula C19H20ClN3O B2397693 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea CAS No. 898449-51-9

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea

Cat. No.: B2397693
CAS No.: 898449-51-9
M. Wt: 341.84
InChI Key: PLWGLEXFOKYMLL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O and its molecular weight is 341.84. The purity is usually 95%.
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Scientific Research Applications

Urea Derivatives in Plant Biology

Urea derivatives have demonstrated cytokinin-like activity, influencing cell division and differentiation in plants. Studies on N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea have shown their extensive use in in vitro plant morphogenesis due to their ability to act as positive regulators. Further research has identified new urea cytokinins that specifically enhance adventitious root formation, indicating the potential of urea derivatives in agricultural and botanical research (Ricci & Bertoletti, 2009).

Corrosion Inhibition

Research on Mannich bases derived from urea has highlighted their effectiveness as corrosion inhibitors for mild steel surfaces in acidic environments. These compounds, including 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea and others, have been studied using various methods, such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, revealing their potential to protect against corrosion through adsorption and interaction with metal surfaces (Jeeva et al., 2015).

Anticancer Agents

Urea derivatives have also been investigated for their anticancer properties. For example, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing significant effects. These compounds, including 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, demonstrated potent inhibitory activity, suggesting their potential as BRAF inhibitors and anticancer agents (Jian Feng et al., 2020).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-13-5-3-6-15(11-13)22-19(24)23(18-7-4-10-21-18)16-9-8-14(2)17(20)12-16/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWGLEXFOKYMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.